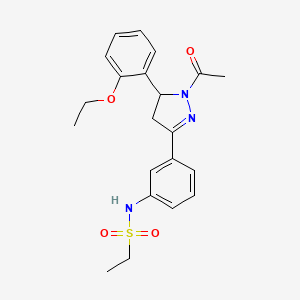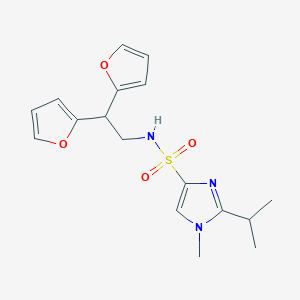
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes furan rings, an imidazole ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the furan rings: The furan rings can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and imidazole rings contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
- (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of furan rings, an imidazole ring, and a sulfonamide group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12(2)17-19-16(11-20(17)3)25(21,22)18-10-13(14-6-4-8-23-14)15-7-5-9-24-15/h4-9,11-13,18H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLOXYDBJFIRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)
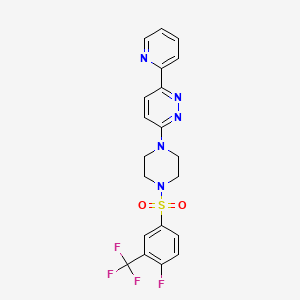
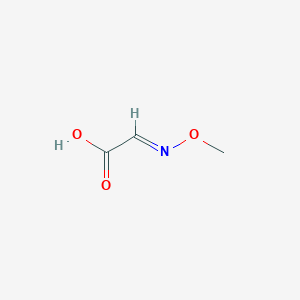
![4-acetyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2359432.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)
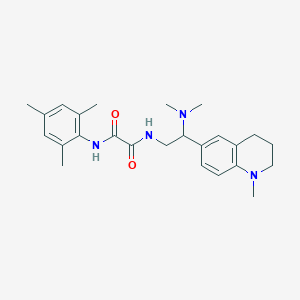
![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2359439.png)
![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)
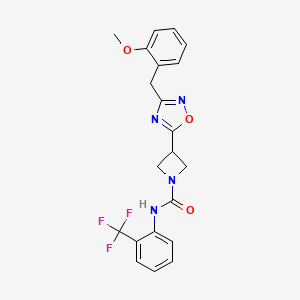
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)
